molecular formula C15H19N3O4S B2691242 N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-prop-2-enyloxamide CAS No. 941893-99-8

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-prop-2-enyloxamide

Cat. No. B2691242
M. Wt: 337.39
InChI Key: FIRARZXBHLMFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-prop-2-enyloxamide, also known as NSC745887, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. In

Scientific Research Applications

Copper(II)-catalyzed Remote Sulfonylation

A study by Xia et al. (2016) explored the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, a process relevant to the modification of compounds like N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-prop-2-enyloxamide. They developed a method that utilizes sodium sulfinates as sulfide sources, leading to environmentally friendly byproducts. This research could be foundational for creating derivatives with enhanced biological activities or chemical properties (Xia et al., 2016).

Antimalarial and Antiviral Applications

Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives and their potential use as COVID-19 therapeutics through computational calculations and molecular docking studies. Their research highlights the versatility of sulfonamide derivatives in targeting various diseases, suggesting a wide range of applications for compounds with similar structures (Fahim & Ismael, 2021).

Anticancer Agents

Lee et al. (2016) synthesized 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides, demonstrating potent anticancer activity by inhibiting histone deacetylase. These findings suggest that structural analogs, including N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-prop-2-enyloxamide, could have therapeutic potential in cancer treatment through similar mechanisms of action (Lee et al., 2016).

Antiprotozoal Evaluation

Silva et al. (2010) conducted an in vitro antiprotozoal evaluation of zinc and copper complexes based on sulfonamides containing 8-aminoquinoline ligands. Their work indicates the potential of sulfonamide-based compounds in treating protozoal infections, underscoring the broad-spectrum activity that could be explored with N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-prop-2-enyloxamide and its derivatives (Silva et al., 2010).

properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-3-8-16-14(19)15(20)17-12-7-6-11-5-4-9-18(13(11)10-12)23(2,21)22/h3,6-7,10H,1,4-5,8-9H2,2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRARZXBHLMFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-prop-2-enyloxamide

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